![molecular formula C10H21NO2 B1475549 1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol CAS No. 1601779-42-3](/img/structure/B1475549.png)
1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
The compound has been explored in the context of creating new chemical entities. For instance, the synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid demonstrates the compound's utility in producing enantiomeric β-amino acids and dipeptides containing cyclobutane residues. These β-amino acid derivatives are pivotal in generating novel peptidomimetics with potential therapeutic applications (Izquierdo et al., 2002).
Catalysis and Synthetic Methodologies
A significant application of this compound is in catalysis, where it contributes to the development of efficient synthetic routes for creating complex molecules. For example, Lewis acid-catalyzed cascade constructions facilitate the formation of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers, showcasing the compound's role in synthesizing structurally diverse and biologically relevant molecules (Yao & Shi, 2007).
Intermediates in Synthesis
The compound's derivatives serve as valuable intermediates in the synthesis of complex organic molecules, such as chromenes containing a cyclobutane ring. This application underscores the compound's versatility and importance in organic synthesis, providing routes to molecules with potential applications in materials science and pharmacology (Bernard et al., 2004).
Antimicrobial Activity
Compounds derived from 1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol have been studied for their antimicrobial properties. For example, Schiff base ligands containing cyclobutane and thiazole rings and their metal complexes have shown activity against various microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Cukurovalı et al., 2002).
Structural and Physical Chemical Studies
The compound and its derivatives are also subjects of structural and physical chemical studies. For instance, research into cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids explores these compounds as achiral conformationally restricted analogues of threonine. Such studies provide insights into the fundamental properties of these molecules, with implications for their utility in chemical synthesis and potential biological activity (Feskov et al., 2017).
properties
IUPAC Name |
1-[(3-ethoxypropylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-13-8-4-7-11-9-10(12)5-3-6-10/h11-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLMQYQUICSVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



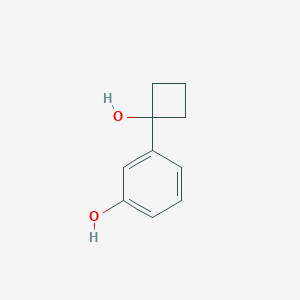
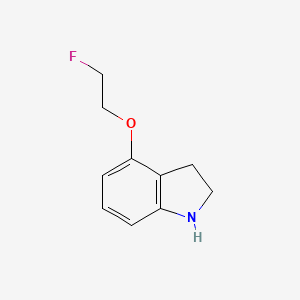
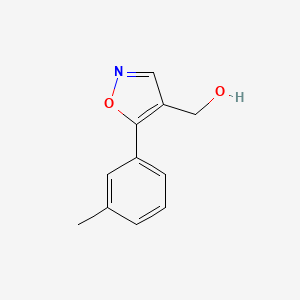
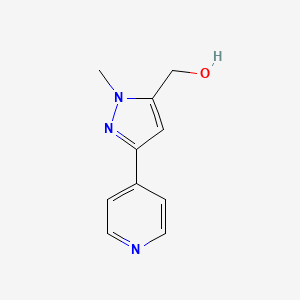
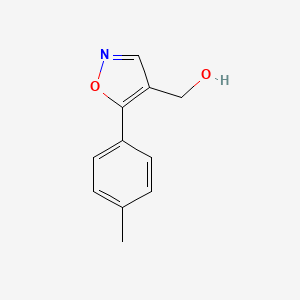
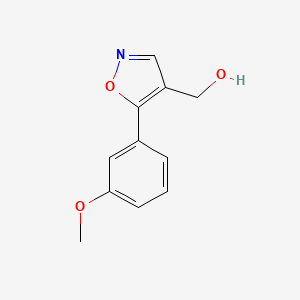
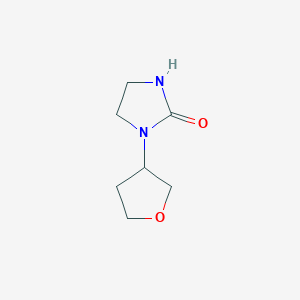
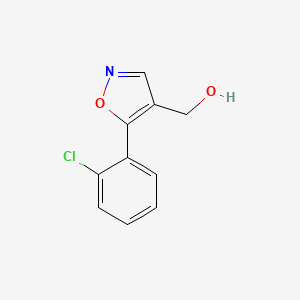
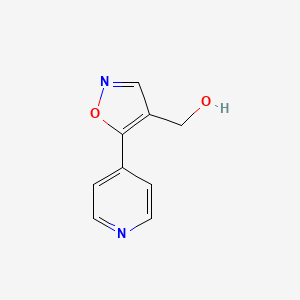
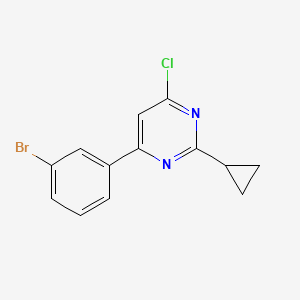
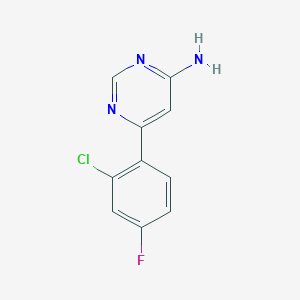
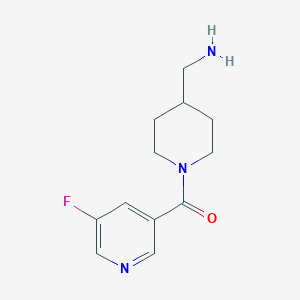
![1-{[(5-Hydroxypentyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475486.png)
![2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B1475488.png)